molecular formula C11H14F3NO5 B2593562 Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate CAS No. 2225135-91-9

Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B2593562
CAS No.: 2225135-91-9
M. Wt: 297.23
InChI Key: VMGMGHZNBAWKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate is a structurally complex molecule featuring a spirocyclic architecture combining an azetidine ring and a bicyclo[3.1.0]hexane moiety. The trifluoroacetate counterion enhances solubility and stability, making it a candidate for pharmaceutical and synthetic applications. Its unique geometry imposes conformational rigidity, which can influence binding affinity and metabolic stability .

Properties

IUPAC Name

methyl spiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C2HF3O2/c1-12-7(11)8-2-6(8)9(13-5-8)3-10-4-9;3-2(4,5)1(6)7/h6,10H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMGHZNBAWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C3(CNC3)OC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate (CAS 2225135-91-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C₁₁H₁₄F₃N₀₅
  • Molecular Weight : 297 Da
  • LogP : -0.48
  • Polar Surface Area : 48 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Research indicates that compounds with spirofused bicyclic structures often exhibit significant biological activity due to their ability to interact with various biological targets. The specific mechanism of action for methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate has not been fully elucidated but is believed to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.

Biological Activity

Recent studies have evaluated the biological activity of related compounds within the spirobicyclic class, revealing promising results in cancer research:

  • Antitumor Activity : A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks demonstrated potent antiproliferative effects against various cancer cell lines including:
    • HeLa (cervical carcinoma)
    • K562 (human erythroleukemia)
    • CT26 (mouse colon carcinoma)
    The most effective compounds showed IC₅₀ values ranging from 4.2 to 24.1 μM , indicating significant cytotoxicity against these cell lines .
  • Cell Cycle Analysis : The treatment with these compounds resulted in a notable accumulation of cells in the SubG1 phase, suggesting induction of apoptosis. Confocal microscopy revealed that actin filaments were disrupted in up to 90% of HeLa cells , indicating significant morphological changes associated with cell death .
  • In Vivo Studies : Preliminary in vivo experiments conducted on Balb/C mice showed a reduction in tumor growth dynamics when treated with these compounds, further supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Methyl 3'-oxaspiro...HeLa4.2 - 24.1Induction of apoptosis
Methyl 3'-oxaspiro...K5624.2 - 24.1Cell cycle arrest
Methyl 3'-oxaspiro...CT264.2 - 24.1Disruption of actin cytoskeleton

Case Studies and Research Findings

Several studies have focused on the broader class of spirobicyclic compounds, highlighting their potential in treating various malignancies:

  • A study published in PubMed reported that spirofused compounds influenced the distribution of cancer cells across different cell cycle stages and induced significant morphological changes indicative of apoptosis .
  • Another investigation into the pharmacological profiles of similar compounds emphasized their ability to inhibit cell motility and promote apoptotic pathways, reinforcing their candidacy for further development as anticancer agents.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents/Functional Groups Biological/Functional Relevance Reference
Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate Spiro[azetidine-bicyclo[3.1.0]hexane] Trifluoroacetate, methyl carboxylate Intermediate for bioactive molecules
Bicyclo[3.1.0]hexane-based nucleoside (A3AR ligand) Bicyclo[3.1.0]hexane + purine 5'-position modifications (e.g., methanocarba) A3 adenosine receptor affinity (Ki = 0.38 µM)
(1R,1'R,2S,4S,5'S,6S)-methyl 1-((E)-5-((methoxycarbonyl)oxy)-...-3'-oxaspiro[...]hexane]-5'-carboxylate (214) Spiro[bicyclo[2.2.2]octane-bicyclo[3.1.0]hexane] Allylic methyl carbonate, silyl ether Synthetic intermediate for natural product synthesis (76% yield)
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate Azaspiro[3.3]heptane Trifluoroacetate, difluoro substitution Structural analog with improved solubility
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (trifluoroacetyl derivative) 3-Azabicyclo[3.1.0]hexane Trifluoroacetyl, dimethyl substituents Potential protease inhibitor scaffold

Structural and Functional Analysis

Spirocyclic Rigidity vs. Bicyclic Flexibility
  • In contrast, bicyclo[3.1.0]hexane-based nucleosides () exhibit conformational flexibility at the 5'-position, enabling selective receptor interactions .
Trifluoroacetate Role
  • The trifluoroacetate group improves solubility in polar solvents, a feature shared with 6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate (). However, the azetidine ring in the target compound may confer distinct hydrogen-bonding capabilities compared to azaspiro analogs .

Q & A

Q. What synthetic strategies are employed to construct the bicyclo[3.1.0]hexane core in this compound?

The bicyclo[3.1.0]hexane scaffold is synthesized via a carbene-mediated intramolecular cyclopropanation of diazo intermediates, combined with cross-metathesis to functionalize terminal olefins. For electron-neutral substituents, this method achieves diastereoselective cyclopropane functionalization. However, electron-withdrawing groups (EWGs) may trigger competing [3+2] cycloadditions, requiring alternative strategies . Additional routes include base-promoted epoxy ketone ring contraction and enzymatic resolution of racemic intermediates .

Q. How does the spiro-oxetane (3'-oxaspiro) moiety influence conformational properties?

The spiro-oxetane locks the bicyclo[3.1.0]hexane into a rigid, north-like conformation, mimicking the antipodal states of natural nucleosides. This restriction eliminates rapid equilibrium between north/south conformers in solution, enabling precise studies of receptor binding thermodynamics and kinetics .

Advanced Research Questions

Q. What methodological challenges arise in achieving stereochemical control during functionalization?

Diastereoselectivity is highly substituent-dependent. For example, EWGs like trifluoroacetate destabilize carbene intermediates, favoring side reactions. To resolve this, kinetic trapping via low-temperature metathesis or steric directing groups can improve selectivity. Enzymatic resolution (e.g., lipase-catalyzed acetylation) is also critical for isolating enantiopure intermediates .

Q. How can enzymatic resolution address racemization in intermediate synthesis?

Lipase-catalyzed double-acetylation resolves racemic mixtures of hydroxylated intermediates (e.g., (±)-7 in ). The enzyme selectively acetylates one enantiomer, yielding (+)-diacetate and (−)-monoacetate. Unreacted (−)-monoacetate can form acetals via acetaldehyde byproducts, necessitating strict control of reaction conditions to minimize side reactions .

Q. What structure-activity relationships (SAR) govern adenosine receptor (AR) selectivity?

Functionalization at the adenine C2 position with alkynyl chains terminating in carboxylates or amines enhances A3AR affinity. For example:

CompoundModificationA3AR Ki (nM)Selectivity
152-alkynyl-NH22.1>1000x vs A1/A2A
222-Cl truncation4.9Partial agonist
Chain flexibility and distal group polarity determine extracellular binding interactions, as modeled via homology studies .

Q. How can computational modeling predict binding interactions with A3AR?

Homology models of A3AR extracellular loops suggest that distal alkynyl substituents (e.g., Cy5 or biotin in ) interact with polar residues, while the bicyclo[3.1.0]hexane core occupies the ribose-binding pocket. MD simulations validate these interactions, guiding rational design of conjugates for imaging or targeted delivery .

Q. What side reactions occur during lipase-catalyzed resolution, and how are they mitigated?

Acetaldehyde byproducts (from vinyl acetate hydrolysis) react with monoacetate intermediates to form acetals. This is enzyme-catalyzed and reduces yields of (−)-9. Mitigation strategies include:

  • Using immobilized lipases to limit acetaldehyde diffusion.
  • Adding scavengers (e.g., semicarbazide) to trap acetaldehyde .

Data Contradiction Analysis

Q. Why do electron-withdrawing substituents lead to divergent reaction pathways?

EWGs destabilize carbene intermediates, shifting the mechanism from cyclopropanation to [3+2] cycloaddition ( ). This contradicts the general assumption that carbene stability dictates reactivity. Researchers must screen substituent electronic profiles early in synthesis planning to avoid unanticipated side pathways .

Key Methodological Takeaways

  • Stereochemical Control : Prioritize enzymatic resolution over chiral auxiliaries for scalability .
  • SAR Optimization : Balance alkynyl chain length and polarity to maximize A3AR affinity without compromising solubility .
  • Computational Guidance : Use homology models to predict binding and prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.